T. gondii TS‑DHFR Enzymatic Inhibition: Potency Comparison with the Clinical Standard Pyrimethamine
In an identical biochemical assay format, 3‑methyl‑6‑(thiolan‑3‑yloxy)‑3,4‑dihydropyrimidin‑4‑one inhibits recombinant *T. gondii* TS‑DHFR with an IC₅₀ of 980 nM [1]. Under the same assay conditions (enzyme expressed in *E. coli* BL21, 15‑min pre‑incubation, DHF/NADPH substrate addition), the front‑line therapeutic pyrimethamine achieves an IC₅₀ of 230 nM [2]. The target compound is therefore approximately 4.3‑fold less potent than pyrimethamine on this primary target.
| Evidence Dimension | Inhibitory potency against T. gondii TS‑DHFR |
|---|---|
| Target Compound Data | IC₅₀ = 980 nM |
| Comparator Or Baseline | Pyrimethamine IC₅₀ = 230 nM |
| Quantified Difference | Target compound is 4.3‑fold less potent |
| Conditions | Recombinant T. gondii TS‑DHFR expressed in E. coli BL21; 15 min pre‑incubation; DHF and NADPH as substrates |
Why This Matters
The compound is not a direct potency replacement for pyrimethamine, but its distinct selectivity profile (see Item 2) may justify its use in combination or resistance‑breaking strategies where pyrimethamine potency is compromised.
- [1] BindingDB. (2025). Entry BDBM50203235: IC₅₀ = 980 nM for 3‑Methyl‑6‑(thiolan‑3‑yloxy)‑3,4‑dihydropyrimidin‑4‑one against T. gondii TS‑DHFR. Retrieved April 29, 2026. View Source
- [2] BindingDB. (2025). Entry BDBM18512: IC₅₀ = 230 nM for pyrimethamine against T. gondii TS‑DHFR. Retrieved April 29, 2026. View Source
